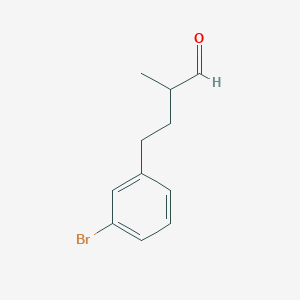

4-(3-Bromophenyl)-2-methylbutanal

Description

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comlibretexts.orglibretexts.orgpsu.edu For 4-(3-Bromophenyl)-2-methylbutanal, the primary disconnection points are the carbon-carbon bonds and the aldehyde functional group.

Key Retrosynthetic Disconnections:

C-C Bond Disconnection:

Disconnection adjacent to the aromatic ring: This suggests a coupling reaction between a bromobenzene (B47551) derivative and a four-carbon aliphatic chain.

Disconnection at the C2-C3 bond: This points towards an aldol-type condensation or a Michael addition.

Functional Group Interconversion:

The aldehyde can be derived from the oxidation of a primary alcohol or the reduction of a nitrile or ester. jove.comlibretexts.org

These disconnections lead to the identification of several key precursors:

3-Bromobenzyl halides or other activated derivatives.

An appropriate four-carbon aldehyde or ketone for condensation reactions.

A suitable organometallic reagent derived from 3-bromobenzene.

4-(3-Bromophenyl)-2-methylbutan-1-ol for oxidation.

4-(3-Bromophenyl)-2-methylbutanenitrile for reduction/hydrolysis.

Classical and Established Synthetic Routes

Several well-established methods in organic synthesis can be employed to construct this compound.

Organometallic reagents are crucial for forming carbon-carbon bonds. libretexts.org

Grignard Reagents: The reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile is a powerful C-C bond-forming strategy. mnstate.edulibretexts.orgresearchgate.netyoutube.comlibretexts.org For the synthesis of the target molecule, 3-bromobenzylmagnesium bromide could be reacted with an α,β-unsaturated aldehyde like crotonaldehyde.

Organolithium Reagents: Organolithium compounds are highly reactive and can be used in similar coupling reactions to Grignard reagents.

Zinc-mediated Reductive Couplings: Organozinc reagents, often prepared in situ, can also participate in coupling reactions, sometimes offering better selectivity and functional group tolerance compared to Grignard or organolithium reagents.

Table 1: Comparison of Organometallic Reagents for C-C Bond Formation

| Reagent Type | Reactivity | Functional Group Tolerance | Common Applications |

| Grignard (RMgX) | High | Moderate | Addition to carbonyls, C-C coupling |

| Organolithium (RLi) | Very High | Low | Strong base, C-C coupling |

| Organozinc (R2Zn) | Moderate | High | Simmons-Smith, Negishi coupling |

The aldol (B89426) condensation is a fundamental C-C bond-forming reaction in organic chemistry that involves the reaction of an enolate with a carbonyl compound. thieme-connect.demasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org

A plausible route involves the crossed aldol condensation between 3-bromobenzaldehyde (B42254) and propionaldehyde. The resulting α,β-unsaturated aldehyde could then be selectively reduced at the double bond to yield the target compound.

The aldehyde functional group can be introduced at a late stage of the synthesis from a nitrile. jove.comchemistrysteps.comwikipedia.orgquimicaorganica.orgorganic-chemistry.org

This can be achieved by:

Reduction of a nitrile to an imine followed by hydrolysis. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for this partial reduction. wikipedia.orgquimicaorganica.org

Stephen Aldehyde Synthesis: This method uses tin(II) chloride and hydrochloric acid to form an aldehyde from a nitrile. wikipedia.org

The required nitrile precursor, 4-(3-bromophenyl)-2-methylbutanenitrile, could be synthesized via nucleophilic substitution of a suitable halide with a cyanide salt.

The oxidation of a primary alcohol, 4-(3-bromophenyl)-2-methylbutan-1-ol, provides a direct route to the desired aldehyde. Several methods are available that are mild and selective, minimizing over-oxidation to the carboxylic acid. numberanalytics.comalfa-chemistry.comnrochemistry.comwikipedia.org

TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant like sodium hypochlorite. windows.netresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.net

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. numberanalytics.comalfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.org It is known for its mild conditions and high yields. numberanalytics.com

Table 2: Common Oxidation Methods for Primary Alcohols to Aldehydes

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| TEMPO-mediated | TEMPO (catalyst), NaOCl | Biphasic, 0 °C to rt | Mild, selective for primary alcohols |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Low temperature (-78 °C) | Mild, high yields, avoids toxic metals |

Modern Catalytic and Stereoselective Approaches

Modern synthetic methods often focus on catalysis and stereoselectivity to improve efficiency and access specific isomers.

For the synthesis of this compound, which has a chiral center at the C2 position, stereoselective methods could be employed to obtain a single enantiomer. rsc.orgacs.orgacs.org This could involve:

Asymmetric Catalysis: Using a chiral catalyst in one of the key bond-forming steps, such as a rhodium-catalyzed asymmetric conjugate addition. orgsyn.org

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is then removed.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

4-(3-bromophenyl)-2-methylbutanal |

InChI |

InChI=1S/C11H13BrO/c1-9(8-13)5-6-10-3-2-4-11(12)7-10/h2-4,7-9H,5-6H2,1H3 |

InChI Key |

ALXGHKSSCQFZPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Bromophenyl 2 Methylbutanal

Modern Catalytic and Stereoselective Approaches to 4-(3-Bromophenyl)-2-methylbutanal Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a robust and versatile platform for the arylation of aldehydes. tcichemicals.com Both palladium and nickel-based systems are prominent in forming the crucial C(sp²)–C(sp³) bond present in the target molecule. nih.govacs.org

Palladium-Catalyzed Arylations: Palladium-catalyzed α-arylation of aldehydes is a well-established method for creating a bond between an aldehyde's α-carbon and an aryl halide. nih.gov This transformation is highly relevant for the synthesis of this compound, likely proceeding via the coupling of a 2-methylbutanal enolate or its equivalent with a suitable 3-bromophenyl electrophile. An improved protocol for such reactions demonstrates success with challenging electron-rich aryl bromides and less reactive aryl chlorides under mild conditions, utilizing a palladium precatalyst system. nih.gov The development of asymmetric metal-catalyzed α-arylation of aldehydes has also been reported, enabling the formation of all-carbon-substituted chiral centers with high yields and enantioselectivities, a crucial step for producing enantiomerically pure versions of the target compound. nih.gov

Nickel-Catalyzed C-H Functionalization: Nickel catalysis has emerged as a cost-effective and powerful alternative for C-H bond functionalization. nih.govmdpi.com A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis allows for the direct C-H arylation of aldehydes with aryl bromides. nih.gov This method transforms a variety of commercially available aldehydes into the corresponding α-aryl ketones (which can be precursors to aldehydes) in excellent yields under mild, operationally simple conditions. nih.gov The η² coordination of aldehydes to nickel(0)/N-heterocyclic carbene (NHC) complexes is another activation strategy, leading to novel transformations via oxanickelacycle intermediates. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Arylation Methods

| Feature | Palladium-Catalyzed α-Arylation | Nickel/Photoredox C-H Arylation |

|---|---|---|

| Typical Precursors | 2-methylbutanal, 1,3-dibromobenzene | 2-methylbutanal, 1,3-dibromobenzene |

| Catalyst System | Pd(OAc)₂, XPhos precatalyst nih.gov | NiBr₂·glyme, Ir photocatalyst nih.gov |

| Key Advantage | Well-established, high yields, potential for asymmetry. nih.govnih.gov | Mild conditions, direct C-H functionalization, avoids pre-functionalization. nih.gov |

| Reaction Conditions | Base (e.g., Cs₂CO₃), Dioxane solvent. nih.gov | Light irradiation (e.g., Blue LED), organic base. nih.gov |

Organocatalytic Transformations for Asymmetric Synthesis of α-Branched Aldehydes

Organocatalysis offers a metal-free approach to the asymmetric synthesis of α-branched aldehydes, which are challenging substrates due to issues of reactivity and selectivity. mdpi.combohrium.com This methodology is ideal for establishing the stereocenter at the C2 position of this compound.

The reaction typically proceeds through the formation of a transient enamine from the aldehyde and a chiral amine catalyst. This enamine then reacts with an electrophile. Chiral primary amino acids have been successfully used as organocatalysts for the enantioselective α-allylation and -propargylation of α-branched aldehydes. organic-chemistry.orgacs.org These reactions can furnish products with chiral quaternary carbon stereocenters in good yields and high enantioselectivity (up to 96% ee) and often proceed in environmentally friendly aqueous solutions. organic-chemistry.orgacs.orgacs.org While these examples involve alkylation, the principles can be extended to other C-C bond-forming reactions necessary for the synthesis of the target molecule's backbone.

Table 2: Organocatalytic Methods for α-Branched Aldehydes

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Primary Amino Acid | Asymmetric α-allylation/propargylation acs.org | Metal-free, proceeds in aqueous media, mild conditions. | Up to 96% ee acs.org |

| Primary Amine-Amide | Asymmetric α-fluorination mdpi.com | Bifunctional catalyst, effective for challenging α-branched substrates. | High enantioselectivity reported. mdpi.com |

| Imidazolidinone | Stereoselective alkylation researchgate.net | Forms a chiral enamine intermediate to direct the electrophilic attack. | High stereocontrol. researchgate.net |

Stereoselective Homologation Reactions for Chiral Aldehyde Scaffolds

Stereoselective homologation reactions provide an alternative, stepwise approach to constructing chiral aldehyde frameworks. These methods systematically build up the carbon skeleton while controlling the stereochemistry at each new center.

A classic and powerful example is the Matteson asymmetric homologation reaction. rsc.org This method involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by rearrangement to create a new chiral α-haloboronic ester with high asymmetric induction. Subsequent stereospecific reaction with an organometallic reagent allows for the introduction of a new carbon group. rsc.org This iterative process could be strategically employed to build the chiral 2-methylbutanal backbone before the final arylation step. The high degree of stereocontrol is a significant advantage of this synthetic route. rsc.orgnih.gov

Photochemical and Electrochemical Methods for Constructing the this compound Core

Modern synthetic chemistry has increasingly embraced photochemical and electrochemical methods for their unique reactivity and often milder reaction conditions compared to traditional thermal methods.

Photochemical Methods: Visible-light photoredox catalysis has revolutionized C-C bond formation. As mentioned in the context of nickel catalysis, the synergistic combination of an iridium or ruthenium photocatalyst with a nickel cross-coupling catalyst enables the direct arylation of aldehyde C-H bonds. nih.gov This dual catalytic system allows the reaction to proceed at room temperature under visible light irradiation, offering a green and efficient pathway. nih.govcam.ac.uk The process involves the generation of an acyl radical from the aldehyde, which then participates in the nickel-catalyzed cross-coupling cycle. researchgate.net

While direct electrochemical synthesis of this specific aldehyde is not widely documented, electrosynthesis is a growing field for generating radical intermediates and promoting C-C bond formation, representing a potential future direction for this type of transformation.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The extensive use of the catalytic methods described above (transition metal, organo-, and photo-catalysis) is inherently green. Catalysts are used in small amounts and can often be recycled, reducing waste compared to stoichiometric reagents. mdpi.compsu.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. C-H activation and addition reactions are highly atom-economical.

Use of Safer Solvents: Many of the cited modern methods strive to use less hazardous solvents. For instance, some organocatalytic reactions can be performed in aqueous media, significantly improving the environmental profile of the synthesis. organic-chemistry.orgresearchgate.net The push is to replace solvents like dioxane or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. unibo.it

Energy Efficiency: Photochemical reactions that proceed at ambient temperature can drastically reduce the energy consumption associated with heating reactions for extended periods. cam.ac.uk

Process Intensification: The use of continuous flow reactors for photochemical processes not only allows for safe and efficient scale-up but can also improve reaction efficiency and reduce waste. cam.ac.uk

By thoughtfully selecting catalytic systems and reaction conditions, the synthesis of this compound can align with the goals of sustainable chemical manufacturing. nih.gov

Chemical Reactivity and Transformations of 4 3 Bromophenyl 2 Methylbutanal

Reactivity of the Aldehyde Functional Group in 4-(3-Bromophenyl)-2-methylbutanal

The aldehyde group in this compound is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. solubilityofthings.com This reactivity is central to its utility in constructing more complex molecular architectures.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of an aldehyde is sp² hybridized and susceptible to attack by nucleophiles. libretexts.org This addition leads to a tetrahedral intermediate, which can then be protonated to yield a stable product. libretexts.org The general reactivity of aldehydes is typically higher than that of ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org

Formation of Imines: Aldehydes react with primary amines to form imines through a nucleophilic addition-elimination mechanism. libretexts.org This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to the imine.

Formation of Acetals: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. This reaction proceeds via a hemiacetal intermediate and is reversible. The use of a diol can lead to the formation of a cyclic acetal, a common protecting group for aldehydes.

Formation of Alcohols: The carbonyl group can be reduced to a primary alcohol by nucleophilic addition of a hydride (H⁻) from reagents like sodium borohydride (B1222165) or lithium aluminum hydride. masterorganicchemistry.com Similarly, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of secondary alcohols. youtube.com

| Reaction Type | Reagent Example | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

α-Functionalization Reactions

The α-carbon of this compound, being adjacent to the aldehyde group, can be deprotonated to form an enolate or an enamine, which are key nucleophilic intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

Enolate and Enamine Chemistry: The presence of the α-methyl group allows for the formation of an enolate under basic conditions or an enamine through reaction with a secondary amine. libretexts.org These intermediates can then react with various electrophiles.

α-Alkylation, α-Allylation, and α-Propargylation: The enolate of this compound can undergo reaction with alkyl halides, allyl halides, or propargyl halides to introduce new carbon substituents at the α-position.

α-Thiolation: Reaction of the enolate with a sulfenylating agent, such as a disulfide, can introduce a thioether linkage at the α-carbon.

Reductions to Primary Alcohols and Oxidations to Carboxylic Acids

The aldehyde functional group can be readily transformed into either a primary alcohol or a carboxylic acid.

Reduction: As mentioned, reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively reduce the aldehyde to the corresponding primary alcohol, 4-(3-bromophenyl)-2-methylbutan-1-ol. masterorganicchemistry.com

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), which gives a positive test for aldehydes by forming a silver mirror. athabascau.ca

| Transformation | Reagent Example | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. tcichemicals.comresearchgate.net The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. uchicago.edu For non-stabilized ylides, the Z-alkene is often the major product. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion. tcichemicals.com A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. This reaction typically favors the formation of the E-alkene.

Peterson Olefination: This reaction uses an α-silyl carbanion to react with the aldehyde, forming a β-hydroxysilane intermediate. nih.gov Subsequent elimination, which can be either acid- or base-catalyzed, yields the alkene. The stereochemistry of the resulting alkene can be controlled by the choice of acidic or basic workup conditions. tcichemicals.com

Reactivity of the Aromatic Bromide Moiety in this compound

The bromine atom on the phenyl ring of this compound serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simple precursors. researchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net It is a widely used method for forming biaryl compounds.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. researchgate.netbeilstein-journals.org It is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. It is a powerful tool for the synthesis of arylamines.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Arylamine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, the SNAr mechanism typically requires an electron-deficient aromatic ring, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orgnumberanalytics.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). numberanalytics.comlibretexts.org

Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For this compound, the bromine atom is the leaving group. However, the molecule lacks the strong activating groups (like nitro groups) typically required for a facile SNAr reaction. chemistrysteps.com The alkyl chain at the meta position is a weak electron-donating group, which does not significantly activate the ring towards nucleophilic attack. Consequently, SNAr reactions on this compound are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Predicted Reactivity of this compound in SNAr Reactions

| Nucleophile | Expected Product | Predicted Conditions | Notes |

| Sodium methoxide (B1231860) (NaOCH₃) | 4-(3-Methoxyphenyl)-2-methylbutanal | High Temperature, High Pressure | Low reactivity expected due to lack of strong electron-withdrawing groups. |

| Ammonia (B1221849) (NH₃) | 4-(3-Aminophenyl)-2-methylbutanal | High Temperature, Catalyst | Low reactivity expected. |

| Piperidine | 4-(3-(Piperidin-1-yl)phenyl)-2-methylbutanal | High Temperature | Low reactivity expected. |

Metal-Halogen Exchange and Subsequent Reactions (e.g., Lithiation, Grignard Formation)

Metal-halogen exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and organomagnesium (Grignard) reagents. wikipedia.orgethz.ch This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a metal from an organometallic reagent (like n-butyllithium) or a metal itself (like magnesium). wikipedia.orgmasterorganicchemistry.com

Lithiation: The reaction of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would lead to a rapid bromine-lithium exchange. nih.govtcnj.edu This forms a new organolithium species, 4-(3-lithiophenyl)-2-methylbutanal. This intermediate is a powerful nucleophile and can react with a wide variety of electrophiles. However, care must be taken as the organolithium can also react intramolecularly with the aldehyde group. Protecting the aldehyde functionality prior to lithiation is a common strategy to avoid this.

Grignard Reagent Formation: A Grignard reagent can be prepared by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comtamu.edu The magnesium inserts into the carbon-bromine bond to form the corresponding organomagnesium bromide. masterorganicchemistry.com Similar to the organolithium intermediate, the Grignard reagent is a strong nucleophile and base. masterorganicchemistry.com The aldehyde group must be protected to prevent intramolecular reactions.

Once formed, these organometallic intermediates can be used in a variety of subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Reactions Following Metal-Halogen Exchange

| Reagent | Intermediate | Electrophile | Final Product |

| 1. n-BuLi2. Electrophile | 4-(3-Lithiophenyl)-2-methylbutanal (aldehyde protected) | Carbon dioxide (CO₂), then H₃O⁺ | 3-(3-Formyl-2-methylpropyl)benzoic acid |

| 1. n-BuLi2. Electrophile | 4-(3-Lithiophenyl)-2-methylbutanal (aldehyde protected) | Benzaldehyde, then H₃O⁺ | 4-(3-(Hydroxy(phenyl)methyl)phenyl)-2-methylbutanal (after deprotection) |

| 1. Mg, THF2. Electrophile | 3-(3-Formyl-2-methylpropyl)phenylmagnesium bromide (aldehyde protected) | Acetone, then H₃O⁺ | 4-(3-(2-Hydroxypropan-2-yl)phenyl)-2-methylbutanal (after deprotection) |

| 1. Mg, THF2. Electrophile | 3-(3-Formyl-2-methylpropyl)phenylmagnesium bromide (aldehyde protected) | Water (H₂O) | 4-Phenyl-2-methylbutanal (after deprotection) |

Intramolecular Cyclization and Rearrangement Reactions Involving Both Functional Groups

The bifunctional nature of this compound, containing both an aldehyde and an aryl bromide, allows for intramolecular reactions that can form new cyclic structures. wiley-vch.de A prominent example is the Parham cyclization, where an aryl halide undergoes metal-halogen exchange to form an organolithium species, which then attacks an intramolecular electrophile. wikipedia.org

In the case of this compound, treatment with an alkyllithium reagent like n-butyllithium would generate the aryllithium intermediate. This potent nucleophile can then attack the electrophilic carbon of the aldehyde group within the same molecule. wikipedia.org This intramolecular nucleophilic addition would result in the formation of a five-membered ring after an aqueous workup, yielding a substituted 2,3-dihydro-1H-inden-1-ol. The stereochemistry of the final product would be influenced by the reaction conditions and the steric hindrance of the methyl group.

Such intramolecular cyclizations are powerful tools in organic synthesis for the construction of complex polycyclic frameworks from relatively simple linear precursors. nih.gov

Table 3: Intramolecular Cyclization of this compound

| Step | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | n-Butyllithium (n-BuLi) | 4-(3-Lithiophenyl)-2-methylbutanal | Metal-Halogen Exchange |

| 2 | (Intramolecular) | Cyclic alkoxide intermediate | Nucleophilic Addition |

| 3 | H₃O⁺ (aqueous workup) | 3-Methyl-2,3-dihydro-1H-inden-1-ol | Protonation |

Multi-Component Reactions Incorporating this compound as a Key Electrophile

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comresearchgate.net Aldehydes are very common electrophilic components in a wide variety of MCRs. organic-chemistry.org Therefore, this compound is an excellent candidate for participation in such transformations.

Its aldehyde functionality can react with amines or other nucleophiles to form key intermediates that then engage with other components in the reaction mixture. The bromophenyl moiety remains as a functional handle in the final product, allowing for further synthetic modifications, for instance, through palladium-catalyzed cross-coupling reactions.

Examples of MCRs where this compound could serve as the aldehyde component include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. tcichemicals.com

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. rug.nl

Table 4: Potential Multi-Component Reactions with this compound

| Reaction Name | Other Reactants | Resulting Scaffold |

| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Hantzsch Synthesis | 2x Ethyl acetoacetate, Ammonia | Dihydropyridine |

| Ugi Reaction | Benzylamine, Acetic acid, tert-Butyl isocyanide | α-Acylamino amide |

| Kabachnik-Fields Reaction | Diethylamine, Diethyl phosphite | α-Aminophosphonate |

Mechanistic Investigations of Reactions Involving 4 3 Bromophenyl 2 Methylbutanal

Elucidation of Reaction Pathways for Stereoselective Transformations at the Aldehyde α-Carbon

Stereoselective reactions at the α-carbon of aldehydes are crucial for the synthesis of chiral molecules. The presence of a methyl group at the α-position of 4-(3-Bromophenyl)-2-methylbutanal introduces a stereocenter, making the study of its stereoselective transformations particularly important.

The stereoselectivity of a reaction is highly dependent on the reaction mechanism. For instance, in reactions proceeding through a carbocation intermediate, such as an E1 elimination, a mixture of stereoisomers may be formed, with the thermodynamically more stable product often favored. Conversely, concerted mechanisms, like the SN2 reaction, are often stereospecific, yielding a single stereoisomer.

One common approach to achieving stereoselectivity in aldehyde reactions is through the use of chiral auxiliaries or catalysts. For example, the use of chiral tert-butanesulfinamides in conjunction with an aldehyde and an allyl bromide can lead to the formation of homoallylamine derivatives with high yields and stereoselectivities. The mechanism of such reactions often involves the formation of a chiral imine intermediate, which then directs the stereochemical outcome of the subsequent nucleophilic attack.

Mechanistic studies into the stereoselective α-aminoallylation of aldehydes have shown that the reaction proceeds through a well-defined pathway. The combination of an aldehyde, an allylic bromide, and tert-butanesulfinamide in the presence of indium metal and titanium tetraethoxide allows for the straightforward synthesis of homoallylamine derivatives.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The aryl bromide moiety of this compound is a key functional group for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic aspects of these reactions is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

The general catalytic cycle for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the aryl bromide, forming a higher-valent organometallic intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the low-valent catalyst.

The efficiency and selectivity of each step are influenced by the choice of metal catalyst, ligands, base, and solvent. For instance, nickel has emerged as a cost-effective alternative to palladium for certain cross-coupling reactions due to its ability to access multiple oxidation states and participate in both two-electron and single-electron transfer mechanisms. Iron is another promising catalyst due to its abundance and environmental friendliness.

Table 1: Key Steps in Transition Metal-Catalyzed Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | The transition metal catalyst inserts into the aryl-halide bond. |

| Transmetalation | The organic group from a second reagent is transferred to the metal catalyst. |

| Reductive Elimination | The coupled product is released, and the catalyst is regenerated. |

Understanding Catalytic Cycles in Organocatalytic Systems Utilizing this compound

While transition metal catalysis is prevalent, organocatalysis offers a complementary and often more sustainable approach to chemical synthesis. The aldehyde functionality of this compound makes it a suitable substrate for various organocatalytic transformations.

A prominent example is the use of proline and its derivatives as catalysts for α-functionalization of aldehydes. The catalytic cycle typically involves the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as a nucleophile, reacting with an electrophile. Subsequent hydrolysis releases the functionalized aldehyde and regenerates the catalyst. The stereochemistry of the product is controlled by the chiral environment provided by the organocatalyst.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, respectively. This information is critical for understanding reaction mechanisms and optimizing reaction conditions.

Kinetic Control vs. Thermodynamic Control

In many reactions, there is a competition between the formation of a kinetically favored product and a thermodynamically more stable product.

Kinetic Product: The product that is formed faster, typically having a lower activation energy.

Thermodynamic Product: The most stable product, which will be the major product if the reaction is reversible and allowed to reach equilibrium.

The reaction temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetic product, as there may not be enough energy to overcome the activation barrier for the reverse reaction. Higher temperatures allow the reaction to become reversible, leading to the predominance of the thermodynamic product.

A kinetic study on the formation of 2- and 3-methylbutanal (B7770604) from the Maillard reaction found that the total activation energies ranged from 107.87 to 178.88 kJ/mol. Such data is invaluable for controlling the formation of desired products in complex reaction mixtures.

Isotopic Labeling Studies and Reaction Coordinate Analysis for Mechanistic Insight

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can track bond-breaking and bond-forming steps.

For instance, in the study of aldehyde reactions, deuterium (B1214612) labeling at the α-carbon can help determine whether a C-H bond is broken in the rate-determining step. A significant kinetic isotope effect (a slower reaction rate with the deuterated substrate) would suggest that this bond is indeed broken during the slowest step of the reaction.

Reaction Coordinate Analysis

Computational methods, such as Density Functional Theory (DFT), are increasingly used to map out the entire reaction coordinate for a chemical transformation. This analysis provides a detailed picture of the energy changes that occur as reactants are converted to products, including the identification of transition states and intermediates. Intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state smoothly connects the reactants and products.

These computational studies, in conjunction with experimental data from kinetic and isotopic labeling studies, provide a comprehensive understanding of the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 3 Bromophenyl 2 Methylbutanal and Its Derivatives

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignment (e.g., 2D NMR, NOESY, HMBC, HSQC)

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like 4-(3-bromophenyl)-2-methylbutanal. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and connectivity of atoms, two-dimensional (2D) NMR techniques are essential for piecing together the molecular puzzle and determining stereochemistry.

Correlation Spectroscopy (COSY) would be employed to establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between the aldehydic proton and the proton at the C2 position, between the C2 proton and the adjacent methyl group protons, and the protons of the C3 and C4 methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This technique is crucial for assigning the ¹³C signals based on their attached protons. For instance, the carbon of the methyl group would show a cross-peak with the corresponding methyl protons. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different spin systems. In the case of this compound, HMBC would show correlations between the aldehydic proton and the C2 and C3 carbons, and between the aromatic protons and the carbons of the bromophenyl ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the stereochemistry of the molecule, particularly the relative configuration at the C2 chiral center. NOESY detects through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in a NOESY spectrum, the spatial arrangement of the methyl group and the proton at C2 relative to other parts of the molecule can be determined.

A combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides strong evidence for the relative stereochemistry of the molecule. mdpi.com

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aldehyde-H | H at C2 | Aldehyde-C | C2, C3 |

| H at C2 | Aldehyde-H, Methyl-H, H at C3 | C2 | Aldehyde-C, Methyl-C, C3, C4 |

| Methyl-H | H at C2 | Methyl-C | C2, C3 |

| H at C3 | H at C2, H at C4 | C3 | C2, C4, C1' of phenyl |

| H at C4 | H at C3 | C4 | C3, C1' of phenyl, C2' of phenyl |

| Aromatic-H | Other Aromatic-H | Aromatic-C | Other Aromatic-C |

Advanced Mass Spectrometry for Elucidating Reaction Products, Intermediates, and Fragmentation Pathways (e.g., HRMS, MS/MS, Ion Mobility MS)

Advanced mass spectrometry (MS) techniques are pivotal in confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with less than 5 ppm error), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. chem-agilent.commdpi.comub.edu This is crucial for distinguishing between isomers and confirming the presence of the bromine atom due to its characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. nih.gov By inducing fragmentation and analyzing the resulting product ions, the structural connectivity of the molecule can be inferred. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen radical (M-1) or the formyl group (M-29). libretexts.orglibretexts.orgmiamioh.edulibretexts.org

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene. youtube.com

Cleavage of the C-C bond between the aliphatic chain and the aromatic ring.

Loss of the bromine atom.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govyoutube.com This technique can separate isomeric and isobaric species that may not be distinguishable by mass spectrometry alone. For derivatives of this compound, IM-MS could be used to separate different conformers or to distinguish between regioisomeric products of a reaction.

Table 2: Expected Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 241/243 [M+H]⁺ | 240/242 | H• | Alpha-cleavage |

| 241/243 [M+H]⁺ | 212/214 | CHO• | Alpha-cleavage |

| 241/243 [M+H]⁺ | 185/187 | C₄H₈ | Cleavage of C-C bond |

| 241/243 [M+H]⁺ | 161 | Br• | Loss of bromine |

X-ray Crystallography of Co-crystals or Derivatives for Absolute Stereochemical Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net However, obtaining single crystals of a liquid or low-melting solid like this compound can be challenging. A common strategy to overcome this is to form a crystalline derivative or a co-crystal.

By reacting this compound with a suitable crystalline reagent, a solid derivative can be prepared that is more amenable to crystallization. The X-ray diffraction pattern of a single crystal of this derivative can then be used to solve its crystal structure, which in turn reveals the absolute configuration of the original aldehyde. iucr.orgnih.govnih.govnih.govresearchgate.net

The analysis of the crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the physical properties and biological activity of the compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Transformations and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor chemical reactions and study intermolecular interactions.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy is complementary to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would give rise to characteristic Raman signals.

By comparing the vibrational spectra of reactants and products, one can monitor the progress of a reaction involving this compound. For example, the disappearance of the aldehyde C=O stretch and the appearance of a new functional group's characteristic band would indicate a successful transformation. nih.govnih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde | C=O stretch | 1720-1740 | FT-IR |

| Aldehyde | C-H stretch | 2720-2820 | FT-IR |

| Aromatic Ring | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aromatic Ring | C=C stretch | 1450-1600 | FT-IR, Raman |

| Aliphatic Chain | C-H stretch | 2850-2960 | FT-IR, Raman |

| Bromine | C-Br stretch | 500-700 | FT-IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Characterizing Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. byopera.comresearchgate.netnih.govmtoz-biolabs.com A CD spectrum is unique to a specific enantiomer and its mirror image will have an equal and opposite CD spectrum. This makes CD an excellent technique for determining the enantiomeric purity of a sample. Furthermore, by comparing the experimental CD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral center can be assigned. frontiersin.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, the ORD curve is characteristic of a particular enantiomer and can be used to determine its absolute configuration by comparison with known compounds or theoretical models.

For this compound, the chromophore responsible for the chiroptical signal is primarily the carbonyl group of the aldehyde. The sign and magnitude of the Cotton effect in the CD or ORD spectrum are sensitive to the stereochemical environment around the carbonyl group, allowing for the determination of the absolute configuration at the C2 position.

Computational and Theoretical Studies of 4 3 Bromophenyl 2 Methylbutanal

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. nih.govyoutube.com Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular geometry and the distribution of electrons. arxiv.orgarxiv.org

Electronic Structure and Molecular Orbitals: The electronic behavior of 4-(3-Bromophenyl)-2-methylbutanal is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most capable of accepting electrons, highlighting potential sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is anticipated to be centered around the electrophilic carbonyl carbon of the aldehyde group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for predicting reactivity.

| Descriptor | Formula | Typical Significance for Organic Molecules |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |

This table presents representative quantum chemical descriptors that would be calculated from the HOMO and LUMO energies derived from a DFT study.

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of charge distribution. In these maps, electron-rich areas (negative potential), such as the region around the carbonyl oxygen, are identified as likely sites for electrophilic interaction. In contrast, electron-poor areas (positive potential), like the hydrogen atom of the aldehyde group, indicate sites for nucleophilic attack.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Barriers for Reactions Involving the Compound

Density Functional Theory (DFT) is a powerful tool for investigating the detailed pathways of chemical reactions. researchgate.netrsc.org It allows for the mapping of the potential energy surface of a reaction, identifying key structures like intermediates and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. acs.org

For this compound, DFT could be used to model various reactions, including:

Nucleophilic addition to the carbonyl group: A fundamental reaction of aldehydes where a nucleophile attacks the carbonyl carbon.

Oxidation of the aldehyde to a carboxylic acid.

Reduction of the aldehyde to a primary alcohol.

Reactions involving the aromatic ring: Such as further electrophilic aromatic substitution, though the bromine atom is a deactivating group. youtube.com

By calculating the energies of the reactants, products, and transition states, DFT can determine the activation energy (energy barrier) for a given reaction step. A lower activation energy implies a faster reaction rate. For instance, in a palladium-catalyzed reaction of a substituted aryl aldehyde, DFT calculations can elucidate the multi-step catalytic cycle, identifying the rate-determining step by finding the highest energy barrier in the sequence. tandfonline.com These calculations are crucial for understanding reaction feasibility, predicting outcomes, and designing new synthetic routes. acs.org

Conformational Analysis and Stereochemical Preferences of this compound and its Chiral Derivatives

The presence of a stereogenic center at the C2 carbon (the carbon adjacent to the carbonyl group) means that this compound exists as a pair of enantiomers: (R)-4-(3-Bromophenyl)-2-methylbutanal and (S)-4-(3-Bromophenyl)-2-methylbutanal. These chiral derivatives are non-superimposable mirror images of each other.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. acs.org For this compound, key rotatable bonds include the C-C bonds of the butyl chain and the C-C bond connecting the phenyl ring to the alkyl chain.

Computational methods are used to perform a systematic search of the conformational space by rotating these bonds and calculating the potential energy of each resulting conformer. The goal is to identify the lowest-energy (most stable) conformations. For chiral aldehydes, the conformation around the bond adjacent to the carbonyl group is particularly important as it influences stereoselectivity in reactions. almerja.com Theoretical models predict that the most stable conformers are those that minimize steric hindrance by placing the largest substituent (in this case, the 3-bromophenylpropyl group) in a staggered position relative to the carbonyl group. imperial.ac.uk Understanding these preferences is vital for predicting the stereochemical outcome of reactions, especially in asymmetric synthesis. mdpi.com

Molecular Dynamics Simulations for Investigating Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. youtube.com MD simulations model the motion of every atom in a system, including the solute (this compound) and the surrounding solvent molecules, by solving Newton's equations of motion. rsc.org

These simulations are invaluable for understanding:

Solvent Effects: How solvent molecules arrange around the solute and how specific interactions (like hydrogen bonding with a protic solvent) can influence its conformational preferences and reactivity.

Thermodynamic Properties: MD can be used to calculate properties like the free energy of solvation, which is crucial for understanding solubility and partitioning behavior.

By simulating the system at different temperatures, one can also study how thermal energy affects the dynamic behavior and conformational landscape of the molecule. chemrxiv.org For complex processes like molecular association or transport, specialized techniques like Brownian dynamics simulations can also be employed. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra. bohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of atoms in a molecule. nih.gov From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. By calculating the chemical shifts for a set of possible isomers or conformers, a weighted average can be compared with the experimental spectrum to help assign peaks and confirm the structure.

Infrared (IR) Spectroscopy: DFT calculations can also be used to compute the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-H bend). The predicted IR spectrum can be generated by plotting these frequencies against their calculated intensities. Comparing the theoretical spectrum with the experimental one aids in the assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov

Below is an illustrative table showing the kind of correlation that would be sought between experimental and computationally predicted spectroscopic data for a representative functional group.

| Functional Group | Vibrational Mode | Typical Experimental IR Frequency (cm⁻¹) | Example Predicted IR Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | 1740-1720 | 1730 |

| Aromatic C=C | Stretch | 1600-1450 | 1580, 1470 |

| Alkyl C-H | Stretch | 2960-2850 | 2955, 2870 |

| Aldehyde C-H | Stretch | 2850-2750 | 2830, 2735 |

| C-Br | Stretch | 680-515 | 650 |

This table provides an example of how predicted vibrational frequencies from DFT calculations are compared with known experimental ranges to aid in spectral assignment.

This correlation between theoretical predictions and experimental results is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural elucidation.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the applications of This compound as a synthetic building block in the areas outlined. Research detailing its utilization in the synthesis of complex organic molecules, natural product analogues, advanced organic materials precursors, novel heterocyclic compounds, or new ligands and catalysts could not be located in the public domain.

The search for the compound, including by its CAS Number 1334136-61-7, did not yield any published studies or data related to its role in the following proposed sections:

Applications of 4 3 Bromophenyl 2 Methylbutanal As a Synthetic Building Block

Incorporation into the Design and Synthesis of Novel Ligands and Catalysts

While research exists for structurally similar compounds, such as those with a bromine atom at a different position (para-) or with different functional groups, the strict requirement to focus solely on 4-(3-Bromophenyl)-2-methylbutanal prevents the inclusion of that information. Therefore, the requested article cannot be generated with scientific accuracy at this time.

Analytical Methodologies for the Detection and Quantification of 4 3 Bromophenyl 2 Methylbutanal in Non Biological Systems

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 4-(3-Bromophenyl)-2-methylbutanal. A well-developed HPLC method can effectively separate the target compound from its starting materials, by-products, and degradation products, making it an invaluable tool for reaction monitoring and quality control of synthetic batches.

For the analysis of aromatic aldehydes, reversed-phase HPLC is commonly employed. helixchrom.com A C18 or a phenyl-based column would be suitable stationary phases due to the aromatic and moderately polar nature of this compound. The mobile phase would typically consist of a mixture of an aqueous component (water, often with a pH modifier like trifluoroacetic acid or a buffer) and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comwur.nl Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities that may be present in a reaction mixture.

Detection is most commonly achieved using a UV-Vis detector. The presence of the aromatic ring in this compound allows for strong UV absorbance. While the exact maximum absorbance wavelength (λmax) would need to be determined experimentally, it is expected to be in the range of 254 nm to 280 nm, typical for aromatic compounds. For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. wur.nl

In some cases, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed prior to HPLC analysis. This reaction forms a stable, colored hydrazone derivative that can be detected at a higher wavelength (around 360 nm), which can enhance sensitivity and move the detection wavelength away from potential interferences. auroraprosci.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl Column | Good retention and selectivity for aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile | Common mobile phase for reversed-phase HPLC, providing good peak shape. |

| Gradient | 0-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm or DAD/PDA (200-400 nm) | Aromatic compounds absorb strongly in this region. DAD/PDA provides spectral information for peak identification. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Process Control

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a butanal derivative, it is expected to be sufficiently volatile for GC analysis. GC-MS is particularly useful for identifying and quantifying volatile impurities, residual solvents, and for process control where rapid analysis of the reaction headspace might be required.

For the GC separation of branched-chain aldehydes, a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable. acs.org The temperature program would be optimized to ensure good resolution of the target analyte from other volatile components in the sample. A typical program would start at a lower temperature to resolve early-eluting compounds and then ramp up to a higher temperature to elute less volatile components. scirp.orgnih.gov

The mass spectrometer provides highly specific detection and structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic fragmentation pattern, including a molecular ion peak (if stable enough) and fragment ions corresponding to the loss of the bromine atom, the phenyl group, and parts of the alkyl chain. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in characteristic doublets for bromine-containing fragments, aiding in their identification. nih.gov

Table 2: Representative GC-MS Method Parameters for Volatile Product Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Good for separating a range of volatile and semi-volatile organic compounds. |

| Injector Temperature | 250 °C | To ensure complete vaporization of the sample. |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | To separate compounds with a range of boiling points. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with MS. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| Mass Range | m/z 40-500 | To cover the expected mass range of the analyte and its fragments. |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis in Synthetic Batches

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantitative analysis of this compound in synthetic batches, particularly when a high degree of separation is not required. These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer.

A common method for the determination of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). sjpas.comsjpas.com In an acidic medium, the aldehyde group of this compound would react with DNPH to form a 2,4-dinitrophenylhydrazone, which is a colored compound. sjpas.com The resulting solution can then be made basic to intensify the color, and the absorbance is measured at the wavelength of maximum absorbance (λmax), which is typically in the range of 400-600 nm for aromatic aldehydes. sjpas.commt.comnih.gov A calibration curve would be prepared using standards of known concentration to quantify the amount of this compound in a sample.

While spectrofluorimetric methods are generally more sensitive than spectrophotometric methods, they would require that this compound or a derivative be fluorescent. The native fluorescence of the compound would need to be investigated. If it is not sufficiently fluorescent, a derivatization reaction with a fluorescent tagging agent could be employed.

Table 3: Illustrative Parameters for Spectrophotometric Determination

| Parameter | Description |

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) in an acidic solution. |

| Reaction | Formation of a colored 2,4-dinitrophenylhydrazone derivative. |

| Detection Wavelength (λmax) | To be determined experimentally, likely in the 400-600 nm range. |

| Quantification | Based on a calibration curve prepared with standards of known concentrations. |

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis and Impurity Profiling

For the comprehensive analysis of complex mixtures and the definitive identification of unknown impurities, advanced hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the structural elucidation capabilities of spectroscopic techniques.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the unambiguous identification of impurities. nih.gov After separation by HPLC, the eluent is directed to an NMR spectrometer. This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, etc.) for each separated component, which is crucial for identifying unknown by-products or degradation products without the need for their isolation. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information to GC-MS. After separation by GC, the eluting compounds are passed through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in each molecule, which can aid in the identification of isomers that may have similar mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for impurity profiling due to their high sensitivity and specificity. resolvemass.cachimia.ch LC-MS can provide the molecular weight of impurities, and LC-MS/MS can provide fragmentation patterns that are useful for structural elucidation. For brominated compounds, the characteristic isotopic pattern of bromine is a significant aid in identifying bromine-containing impurities. nih.gov

Table 4: Applications of Hyphenated Techniques for Impurity Profiling

| Technique | Application for this compound Analysis |

| LC-NMR | Definitive structural elucidation of impurities and degradation products. |

| GC-IR | Identification of functional groups in volatile impurities, useful for isomer differentiation. |

| LC-MS/MS | Sensitive detection and structural characterization of non-volatile impurities based on molecular weight and fragmentation patterns. |

Environmental Monitoring of this compound in Chemical Effluents and Industrial Waste Streams

The monitoring of this compound in chemical effluents and industrial waste streams is essential to assess its potential environmental fate and impact. The analytical methods employed for this purpose must be sensitive enough to detect low concentrations in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of organic pollutants in water. mdpi.comresearchgate.net For the analysis of this compound in wastewater, a sample preparation step is typically required to extract and concentrate the analyte from the aqueous matrix. Solid-phase extraction (SPE) with a sorbent like C18 or a polymeric phase is a common approach. The extracted compound is then eluted with a suitable solvent, concentrated, and analyzed by GC-MS. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode in the MS can enhance the sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector can also be used for environmental monitoring. wur.nl Similar to GC-MS, a pre-concentration step using SPE is usually necessary. HPLC with UV or MS detection can be employed. wur.nlmun.ca For trace analysis, derivatization with an agent like DNPH followed by HPLC-UV analysis can be a viable option. auroraprosci.com

The choice of method will depend on the required detection limits, the complexity of the wastewater matrix, and the availability of instrumentation. Method validation, including the determination of detection and quantification limits in the relevant matrix, is crucial for reliable environmental monitoring. mdpi.com

Table 5: Overview of Environmental Monitoring Techniques

| Technique | Sample Preparation | Detection | Key Advantages |

| GC-MS | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Mass Spectrometry (Scan or SIM) | High selectivity and sensitivity, structural information. mdpi.com |

| HPLC-UV/MS | Solid-Phase Extraction (SPE) | UV-Vis or Mass Spectrometry | Suitable for non-volatile compounds, MS provides high specificity. wur.nlmun.ca |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 3 Bromophenyl 2 Methylbutanal

Structural Modifications of the Aldehyde Functional Group

The aldehyde moiety in 4-(3-bromophenyl)-2-methylbutanal is a prime site for a variety of chemical transformations, including homologation, chain extension, and conversion to other carbonyl derivatives. These modifications alter the steric and electronic properties of the molecule, influencing its reactivity and potential applications.

Homologation and Chain Extension:

Homologation reactions extend the carbon chain of the aldehyde, providing access to higher-order carbonyl compounds. wikipedia.org A common strategy involves the Wittig reaction with methoxymethylenetriphenylphosphine, which introduces a vinyl ether that can be subsequently hydrolyzed to the homologous aldehyde. adichemistry.com Another powerful method is the use of phosphonate (B1237965) reagents, such as diethyl methylformyl-2-phosphonate dimethylhydrazone, in a Horner-Wadsworth-Emmons type reaction. This two-step process, involving condensation followed by deprotection, can effectively generate α,β-unsaturated aldehydes. nih.govdoaj.org

One-carbon homologation to a carboxylic acid can be achieved through a two-step sequence involving the initial reaction of the aldehyde with trichloromethide, followed by reductive ring-opening of the resulting trichloromethyl carbinol intermediate under basic conditions. organic-chemistry.org

Conversion to Other Carbonyl Derivatives:

The aldehyde can be readily converted into a ketone through several methods. One common approach is the reaction with an organometallic reagent, such as a Grignard or organolithium reagent, to form a secondary alcohol, which is then oxidized to the corresponding ketone. quora.compressbooks.pubmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com For instance, reaction of this compound with methylmagnesium bromide, followed by oxidation with an oxidant like pyridinium (B92312) chlorochromate (PCC), would yield 5-(3-bromophenyl)-3-methylpentan-2-one.

Alternatively, aldehydes can be converted to ketones via the formation of a cyclic thioacetal, which facilitates deprotonation at the former carbonyl carbon, allowing for alkylation. Subsequent hydrolysis of the thioacetal yields the ketone. chemistrysteps.com Free-radical alkylation of aldehydes with olefins in the presence of a redox initiator system can also lead to the formation of ketones. osti.gov

The aldehyde can also be oxidized to the corresponding carboxylic acid, 4-(3-bromophenyl)-2-methylbutanoic acid, using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. Conversely, reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) will yield the primary alcohol, 4-(3-bromophenyl)-2-methylbutan-1-ol.

| Transformation | Reagents/Method | Product Type |

| One-carbon homologation (aldehyde) | 1. Ph₃P=CHOMe (Wittig reagent) 2. H₃O⁺ | Homologous aldehyde |

| Two-carbon homologation (α,β-unsaturated aldehyde) | Diethyl methylformyl-2-phosphonate dimethylhydrazone | α-Methyl-α,β-unsaturated aldehyde |

| One-carbon homologation (carboxylic acid) | 1. HCCl₃, base 2. NaBH₄, base | Homologous carboxylic acid |

| Conversion to ketone | 1. R-MgX (Grignard reagent) 2. Oxidation (e.g., PCC) | Ketone |

| Conversion to carboxylic acid | KMnO₄ or Jones reagent | Carboxylic acid |

| Reduction to primary alcohol | NaBH₄ or LiAlH₄ | Primary alcohol |

Modifications of the Aromatic Ring System

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide array of functionalization reactions, primarily through transition metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of diverse substituents, thereby tuning the electronic and steric properties of the aromatic ring.

Halogen Exchange and Cross-Coupling Reactions:

The bromo-substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. csic.esresearchgate.net This reaction can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring. For example, reacting this compound with phenylboronic acid would yield 4-(biphenyl-3-yl)-2-methylbutanal.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgacs.orgnih.govpearson.com This reaction provides access to a range of aniline (B41778) derivatives. For instance, coupling with morpholine (B109124) would yield 4-(3-(morpholin-4-yl)phenyl)-2-methylbutanal.

Directed ortho-Metalation:

While the bromine atom directs cross-coupling reactions, other functional groups can direct metalation to the ortho positions. wikipedia.orguwindsor.canih.govbaranlab.orgharvard.edu Although the aldehyde group itself is not a strong directing group for ortho-lithiation and is reactive towards organolithium reagents, conversion of the aldehyde to a more robust directing group, such as a dimethyl acetal, could enable this strategy. A directed metalation group at the 3-position (the bromo substituent is not a directing group for lithiation) could allow for functionalization at the C2 or C4 positions of the phenyl ring.

Heteroaryl Substitution:

The synthesis of heteroaryl derivatives from the bromophenyl starting material is readily achievable through cross-coupling reactions. organic-chemistry.org Using heteroaryl boronic acids in a Suzuki coupling reaction allows for the introduction of various heterocyclic systems, such as pyridine, thiophene, or furan (B31954) rings. organic-chemistry.org For example, coupling with 2-thienylboronic acid would produce 4-(3-(thiophen-2-yl)phenyl)-2-methylbutanal.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, heteroaryl, alkyl |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), ligand, base | Primary or secondary amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |

| Heteroaryl Substitution (Suzuki) | Heteroaryl-B(OH)₂, Pd catalyst, base | Heteroaryl ring (e.g., pyridine, thiophene) |

Stereochemical Variants and Diastereomeric Synthesis from this compound